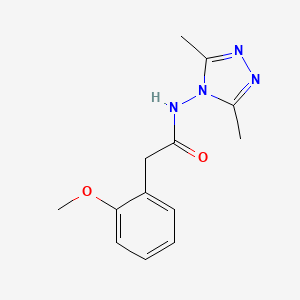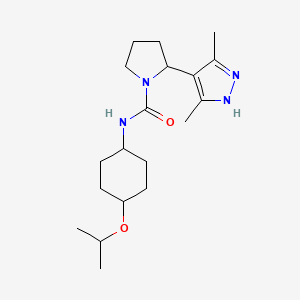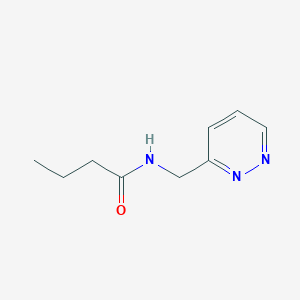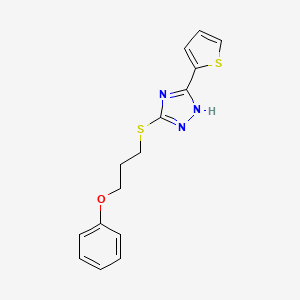![molecular formula C23H24N4O B7637113 N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B7637113.png)
N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methyl]-2-(1H-indol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methyl]-2-(1H-indol-3-yl)acetamide, also known as BDP-I, is a novel compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methyl]-2-(1H-indol-3-yl)acetamide exerts its biological effects by binding to and modulating the activity of various proteins and enzymes in the body. Specifically, N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methyl]-2-(1H-indol-3-yl)acetamide has been shown to bind to the ATP-binding site of protein kinases, thereby inhibiting their activity and downstream signaling pathways. This leads to the inhibition of cell growth and proliferation, induction of apoptosis, and neuroprotective effects.
Biochemical and Physiological Effects:
N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methyl]-2-(1H-indol-3-yl)acetamide has been shown to have a variety of biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, neuroprotective effects, and anti-inflammatory effects. Additionally, N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methyl]-2-(1H-indol-3-yl)acetamide has been shown to modulate various signaling pathways involved in cancer and neurodegenerative diseases, making it a promising therapeutic agent for these conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methyl]-2-(1H-indol-3-yl)acetamide in lab experiments is its high potency and specificity, which allows for accurate and reliable results. Additionally, N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methyl]-2-(1H-indol-3-yl)acetamide has a relatively low toxicity profile, making it a safe compound to use in lab experiments. However, one limitation of using N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methyl]-2-(1H-indol-3-yl)acetamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methyl]-2-(1H-indol-3-yl)acetamide research, including the development of new and more potent derivatives, the investigation of its efficacy in preclinical and clinical studies, and the exploration of its potential applications in other fields such as immunology and infectious diseases. Additionally, further studies are needed to elucidate the exact mechanisms of action of N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methyl]-2-(1H-indol-3-yl)acetamide and to identify potential drug targets for this compound.
Synthesis Methods
N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methyl]-2-(1H-indol-3-yl)acetamide can be synthesized using a simple and efficient method that involves the reaction of 1-benzyl-3,5-dimethylpyrazole-4-carbaldehyde with 2-(1H-indol-3-yl)acetic acid in the presence of a suitable catalyst. The resulting product is then purified using column chromatography to obtain pure N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methyl]-2-(1H-indol-3-yl)acetamide.
Scientific Research Applications
N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methyl]-2-(1H-indol-3-yl)acetamide has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methyl]-2-(1H-indol-3-yl)acetamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neuroscience, N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methyl]-2-(1H-indol-3-yl)acetamide has been shown to have neuroprotective effects and can potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In drug discovery, N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methyl]-2-(1H-indol-3-yl)acetamide has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.
properties
IUPAC Name |
N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methyl]-2-(1H-indol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O/c1-16-21(17(2)27(26-16)15-18-8-4-3-5-9-18)14-25-23(28)12-19-13-24-22-11-7-6-10-20(19)22/h3-11,13,24H,12,14-15H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDMIIWHYVJOIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2)C)CNC(=O)CC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methyl]-2-(1H-indol-3-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(hydroxymethyl)-N-[1-[2-(trifluoromethyl)phenyl]propan-2-yl]piperidine-1-carboxamide](/img/structure/B7637032.png)
![N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]cyclobutanecarboxamide](/img/structure/B7637035.png)
![N-phenyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B7637046.png)
![Cyclopropyl-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B7637052.png)

![2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-1-(2-fluorophenyl)ethanone](/img/structure/B7637077.png)





![1-[Cyclopropyl-(4-methylpyrimidin-2-yl)methyl]-3-pyridin-2-ylurea](/img/structure/B7637125.png)
![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-methyl-N-[(1-phenylpyrazol-4-yl)methyl]acetamide](/img/structure/B7637131.png)
![4-[(4-Chloro-3-methylphenyl)methylamino]-3-methylbutan-1-ol](/img/structure/B7637134.png)